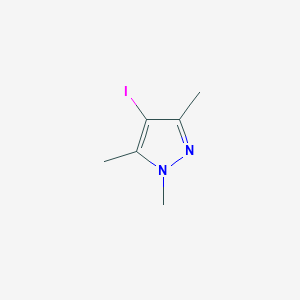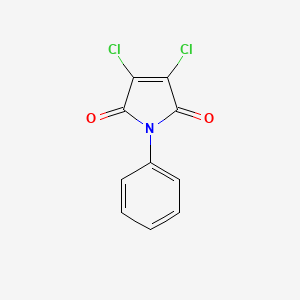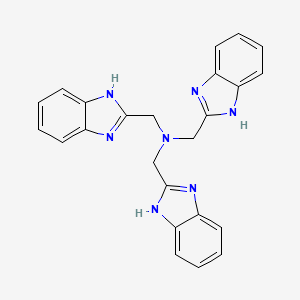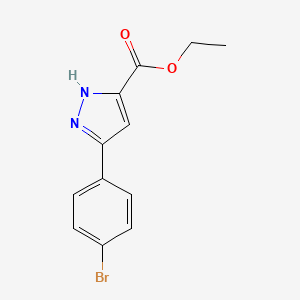
3-(Pyrrolidin-1-yl)benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes 3-(Pyrrolidin-1-yl)benzoic acid, often involves the use of cyclic or acyclic precursors . The synthesis process typically involves ring construction or functionalization of preformed pyrrolidine rings . For example, one method involves dissolving 2,5-dioxopyrrolidine and 4-aminobenzoic acid in a suitable solvent, adding a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to the reaction mixture, and stirring for several hours at room temperature.Molecular Structure Analysis
The molecular structure of 3-(Pyrrolidin-1-yl)benzoic acid was characterized by IR, 1H NMR, 13C NMR and MS, and confirmed by X-ray diffraction . The InChI code for this compound is 1S/C11H13NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Pyrrolidin-1-yl)benzoic acid include a molecular weight of 191.23 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolidine derivatives have been recognized for their antimicrobial properties. Compounds containing the pyrrolidine moiety, such as N-methylpyrrolidin-2-one (NMP), have shown effectiveness against bacteria like Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans. Therefore, “3-(Pyrrolidin-1-yl)benzoic acid” could potentially be explored for its antimicrobial efficacy .
Anticonvulsant Properties
Studies have indicated that certain pyrrolidine derivatives exhibit significant anticonvulsant activity. This suggests that “3-(Pyrrolidin-1-yl)benzoic acid” might be investigated for potential use in treating seizure disorders, comparing its efficacy to established anticonvulsants like ethosuximide and valproic acid .
Anti-inflammatory and Immunomodulatory Effects
The pyrrolidine scaffold is known to be a part of molecules that target the RORγt receptor, which plays a role in inflammation and autoimmune diseases. By studying the binding conformation of related compounds, researchers can design new molecules with improved selectivity and potency, hinting at possible applications of “3-(Pyrrolidin-1-yl)benzoic acid” in this area .
Antitumor Activity
Pyrrolidine derivatives have been documented to possess antitumor activities. This opens up research avenues for “3-(Pyrrolidin-1-yl)benzoic acid” in cancer therapy, where it could be part of novel therapeutic agents targeting specific pathways involved in tumor growth and metastasis .
Anti-HIV Activity
Some pyrrolidine derivatives have shown promise as anti-HIV agents. This suggests a potential application for “3-(Pyrrolidin-1-yl)benzoic acid” in the development of new treatments for HIV, possibly enhancing the efficacy or reducing the side effects of current antiretroviral drugs .
Enzyme Inhibition
Pyrrolidine-based compounds have been identified as inhibitors of various enzymes, such as malic enzymes and cathepsin K. This indicates that “3-(Pyrrolidin-1-yl)benzoic acid” could be researched for its potential as an enzyme inhibitor, which could lead to new treatments for diseases related to enzyme dysfunction .
Receptor Agonism
The pyrrolidine ring is a common feature in molecules acting as receptor agonists, such as sphingosine-1-phosphate (S1P) receptor agonists and human melanocortin-4 receptor agonists. “3-(Pyrrolidin-1-yl)benzoic acid” might be explored for its role in modulating receptor activity, which can have therapeutic implications in various disorders .
Drug Discovery and Design
The versatility of the pyrrolidine ring makes it a valuable scaffold in drug discovery. “3-(Pyrrolidin-1-yl)benzoic acid” could serve as a key intermediate or building block in the synthesis of more complex molecules with desired pharmacological properties .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as 3-(pyrrolidin-1-yl)benzoic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The pyrrolidine ring and its derivatives are known to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have various significant biological activities .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds .
Propiedades
IUPAC Name |
3-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWGEKZONYEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349531 | |
| Record name | 3-pyrrolidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72548-79-9 | |
| Record name | 3-pyrrolidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



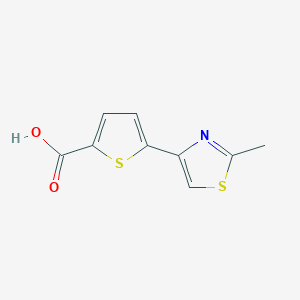
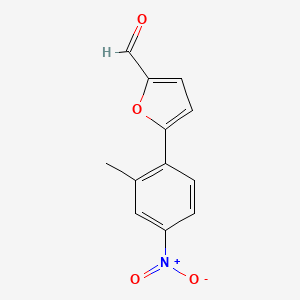
![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)


